molecular formula C35H46O2 B1200220 Neurosporaxanthin CAS No. 2468-88-4

Neurosporaxanthin

Cat. No. B1200220
CAS RN: 2468-88-4
M. Wt: 498.7 g/mol
InChI Key: UGJYMKZYSUMAKJ-ZGMBEONKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurosporaxanthin is a monocarboxylic acid that results from the oxidation of the aldehyde group of 4'-apo-beta-carotenal to the corresponding carboxylic acid. It is an apo carotenoid C35 terpenoid and a monocarboxylic acid. It is a conjugate acid of a neurosporaxanthin(1-).

Scientific Research Applications

Neuroprotective Properties

Neurosporaxanthin, like its close relative astaxanthin, has been identified as a compound with significant neuroprotective properties. Several studies highlight its potential in preserving cognitive function, protecting neural cells against degeneration, and offering therapeutic benefits in neurodegenerative diseases. It exhibits anti-inflammatory, anti-apoptotic, and antioxidant effects and may promote neural plasticity (Grimmig et al., 2017). Similarly, astaxanthin has shown promising biological activities, including therapeutic potentials in treating peripheral and central nervous system diseases and neuropathic pain (Fakhri et al., 2018).

Antioxidant and Anti-inflammatory Properties

The robust antioxidant capacity of neurosporaxanthin and related compounds like astaxanthin is well-documented. These compounds exert significant effects on metabolism, proving beneficial in preventing diabetes, cardiovascular diseases, and neurodegenerative disorders. They also play a role in immunization and are used in various forms, such as tablets, capsules, and creams (Ambati et al., 2014). The neuroprotective potential of carotenoids, including neurosporaxanthin, is reinforced by their ability to inhibit neuroinflammation, modulate autophagy, attenuate oxidative damage, and activate defensive antioxidant enzymes (Manochkumar et al., 2021).

Therapeutic and Health-Promoting Effects

Astaxanthin, closely related to neurosporaxanthin, has been explored for its various health benefits. It has been associated with neuroprotective, cardioprotective, and antitumor properties, suggesting its therapeutic potential for the prevention or co-treatment of dementia, Alzheimer's, Parkinson's, cardiovascular diseases, and cancer. Additionally, benefits on skin and eye health promotion have also been reported, highlighting its potential for the prevention of skin photo-aging and the treatment of eye diseases (Donoso et al., 2021).

Aquaculture and Nutritional Supplement Applications

Astaxanthin is utilized as a feed supplement in aquaculture, enhancing pigmentation, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression in aquatic animals. This underscores the versatility and wide range of benefits that compounds like neurosporaxanthin and astaxanthin offer, not just in human health but also in animal health and industry applications (Lim et al., 2018).

properties

CAS RN

2468-88-4

Product Name

Neurosporaxanthin

Molecular Formula

C35H46O2

Molecular Weight

498.7 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoic acid

InChI

InChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+

InChI Key

UGJYMKZYSUMAKJ-ZGMBEONKSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

synonyms

neurosporaxanthin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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